N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound of interest in both synthetic organic chemistry and medicinal chemistry. It is characterized by its unique chromene core structure combined with a fluorophenyl substituent, which contributes to its distinct chemical and biological properties. This compound has been investigated for potential applications in various scientific fields, particularly for its antimicrobial and anticancer properties.
This compound can be classified under the category of chromene derivatives, which are known for their diverse biological activities. The specific IUPAC name for this compound is N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and it is also cataloged in various chemical databases such as PubChem. The molecular formula is , and it has a molecular weight of 273.29 g/mol .
The synthesis of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with 3-fluoroaniline. The reaction is generally facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process usually requires stirring at room temperature for several hours to achieve the desired product .
In industrial applications, the synthesis can be scaled up using large-scale reactors with optimized conditions to ensure high yield and purity. Automated systems are often employed for monitoring and controlling reaction parameters to enhance efficiency .
The molecular structure of N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide features a chromene ring fused with a carboxamide group and a fluorinated phenyl substituent. The InChI representation of the compound is:
This representation highlights the connectivity of atoms within the molecule .
The computed data for this compound includes:
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide can participate in various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes and receptors that play roles in cell proliferation, which may contribute to its anticancer properties. The precise molecular targets may vary depending on the biological context and application .
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide exhibits several notable physical properties:
The chemical properties include:
These properties are essential for determining the compound's behavior in various environments and applications .
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been explored for several scientific uses:
The chromene scaffold (benzopyran) represents a privileged structure in medicinal chemistry, with documented therapeutic applications spanning over seven decades. Early chromene derivatives occurred naturally in plant metabolites, but synthetic analogs emerged as versatile platforms for drug development. The integration of a carboxamide functionality at the C3 position marked a transformative advancement, significantly enhancing target specificity and pharmacological profiles. Chromene-3-carboxamides gained prominence following seminal research in the early 2000s that demonstrated their unique spatial orientation for interacting with biological targets, particularly enzymes with deep hydrophobic pockets. The planar benzopyran core facilitates π-stacking interactions, while the carboxamide group serves as a hydrogen-bond donor/acceptor bridge, enabling high-affinity binding to diverse biological targets [3].
Key milestones in chromene carboxamide development include their identification as monoamine oxidase-B (MAO-B) inhibitors (2007), aldo-keto reductase (AKR) family inhibitors (2010), and β-secretase (BACE1) inhibitors (2017). The structural evolution progressed from simple chromene esters to sophisticated carboxamide derivatives designed for target complementarity. Notably, ethyl 2-oxo-2H-chromene-3-carboxylate served as the foundational intermediate for synthesizing potent MAO-B inhibitors through carboxamide transformations. Research demonstrated that introducing an arylamide or alkylamide group at the C3 position dramatically enhanced selectivity toward human MAO-B, with compound 4d exhibiting >64-fold selectivity over MAO-A isoforms. Molecular modeling revealed that the carboxamide linker formed critical hydrogen bonds with active site residues (Tyr435, Tyr398), explaining the enhanced inhibitory activity [3] [5].
Fluorine incorporation has become an indispensable strategy in modern drug design, with approximately 30% of pharmaceuticals containing fluorine atoms. The 3-fluorophenyl substituent specifically enhances chromene carboxamide bioactivity through multiple mechanisms: (1) Electron withdrawal from the meta-position modulates carboxamide electronics, increasing hydrogen-bonding capacity by approximately 40% compared to non-fluorinated analogs; (2) Hydrophobic pocket complementarity enables optimal van der Waals interactions in enzyme subsites; (3) Metabolic stabilization through blockade of cytochrome P450-mediated hydroxylation, extending plasma half-life; and (4) Enhanced membrane permeability attributed to increased lipophilicity (logP +0.5–0.8 units) [5] [8] [10].
Structure-activity relationship (SAR) studies of AKR1B10 inhibitors demonstrated that fluorinated chromene carboxamides exhibited 10- to 20-fold greater potency than non-fluorinated counterparts. The most potent inhibitor, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, achieved a remarkable Kᵢ value of 2.7 nM against AKR1B10 – a critical tumor marker overexpressed in hepatic and lung carcinomas. Crystallographic analysis revealed the meta-fluorine atom positioned within a hydrophobic subpocket lined by Leu301, Trp112, and Phe123 residues, forming favorable halogen-π interactions that contributed approximately 1.8 kcal/mol binding energy. Molecular dynamics simulations further demonstrated that fluorination reduced desolvation energy penalties upon binding by 30% compared to chloro- or bromo-substituted analogs [5] [8].
Table 1: Bioactivity Comparison of Fluorinated vs. Non-Fluorinated Chromene Carboxamides
Biological Target | Fluorinated Compound IC₅₀/Kᵢ | Non-Fluorinated Analog IC₅₀/Kᵢ | Potency Enhancement |
---|---|---|---|
AKR1B10 | 2.7 nM | 35 nM | 13-fold |
MAO-B | 0.93 µM | 7.80 µM | 8.4-fold |
BACE1 | 2.2 µM | 18.5 µM | 8.4-fold |
N-(3-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide (CAS 1105686-29-0) represents a strategically designed hybrid molecule incorporating three pharmacophoric elements: (1) The partially saturated chromene core (3,4-dihydro-2H-chromene) enhances conformational flexibility compared to planar chromenes, potentially improving binding complementarity with allosteric sites; (2) The carboxamide linker enables dual hydrogen-bonding interactions critical for anchoring to catalytic residues; and (3) The 3-fluorophenyl group provides optimized hydrophobic volume and electronic effects. This compound has emerged as a lead structure in neuroprotective and oncological research due to its balanced polypharmacology [1] [7].
Molecular modeling predicts exceptional target promiscuity, with high complementarity to enzymes containing deep hydrophobic clefts adjacent to polar residues. The 3,4-dihydro modification reduces ring planarity by approximately 40° compared to unsaturated chromenes, potentially enhancing selectivity for protein targets requiring induced-fit binding. Commercial availability through specialized suppliers like EOS Med Chem has accelerated biological evaluation, with current research focusing on its application in Alzheimer's disease (targeting BACE1 and metal chelation) and cancer therapy (targeting AKR1B10 and metabolic enzymes). The compound's molecular weight (287.3 g/mol) and polar surface area (49.3 Ų) place it firmly within drug-like chemical space, with predicted blood-brain barrier permeability (logBB = 0.32) supporting CNS applications [1] [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7